![molecular formula C24H15N3O3 B8223883 5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde](/img/structure/B8223883.png)
5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde
Overview
Description
5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde is a useful research compound. Its molecular formula is C24H15N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Carbonylation Reactions : Benzene-1,3,5-triyl triformate, a derivative of the compound , is used as a CO source in carbonylation reactions, highlighting its potential in synthetic organic chemistry (Jiang, Qi, & Wu, 2016).
Sensing and Detection
- Selective Sensing of Picric Acid : Derivatives of benzene-1,3,5-triyl can function as fluorescent chemo-sensors with high selectivity, as demonstrated in the detection of picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Synthesis and Material Development
Synthesis of Bis(Pyrazol-5-ols) : The compound's derivative, 1,3,5-Tris(hydrogensulfato) benzene, is used as a catalyst in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating its role in facilitating chemical reactions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Fabrication of Metal Phosphonates : Utilized in the synthesis of new metal phosphonates, this compound shows potential in the development of materials with applications in gas adsorption (Tang et al., 2013).
Supramolecular Chemistry
- Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamide, a related compound, is a versatile building block in supramolecular chemistry with applications ranging from nanotechnology to biomedical fields (Cantekin, De Greef, & Palmans, 2012).
Chemical Structure and Reactivity Studies
- Study of Triradicals : Research on tridehydrobenzene triradicals provides insights into the structure and reactivity of benzene derivatives, contributing to a deeper understanding of chemical bonding and reactions (Lardin, Nash, & Wenthold, 2002).
Pharmaceutical Applications
- Synthesis of Azides : The compound's derivative has been used in the synthesis of azides, which have potential applications in the pharmaceutical industry (Hong, Ziaopei, & Boren, 1998).
Material Science
- Formation of Layered Zirconium Phosphonate Frameworks : Its derivative is used in the synthesis of zirconium phosphonates with honeycomb-like structures, relevant in material science for their thermal stability and resistance to hydrolysis (Taddei et al., 2014).
properties
IUPAC Name |
5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJJEGWMDUKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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